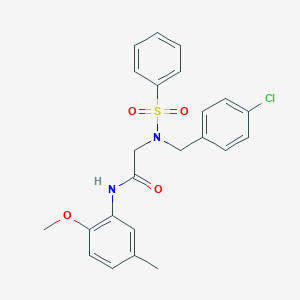![molecular formula C21H21N3O5S B301037 2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301037.png)
2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has attracted a lot of attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material sciences.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of inflammatory mediators, the scavenging of reactive oxygen species, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to protect against oxidative stress-induced damage in various organs, including the liver, kidney, and brain. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one. One of the areas of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in various diseases. Furthermore, the potential applications of this compound in agriculture and material sciences should also be explored.
Métodos De Síntesis
The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-nitrobenzaldehyde, 4-ethoxyaniline, and 3-propyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-Ethoxyphenyl)imino]-5-{4-hydroxy-3-nitrobenzylidene}-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicine. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C21H21N3O5S |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(5Z)-2-(4-ethoxyphenyl)imino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21N3O5S/c1-3-11-23-20(26)19(13-14-5-10-18(25)17(12-14)24(27)28)30-21(23)22-15-6-8-16(9-7-15)29-4-2/h5-10,12-13,25H,3-4,11H2,1-2H3/b19-13-,22-21? |
Clave InChI |
SSEZGAPPASYUHX-SBRLEDFTSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)OCC |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)

![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B300974.png)
![Ethyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B300977.png)